

Application Note: Preparation of PHA-665752 Stock Solution in DMSO

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Compound of Interest

Compound Name: PHA-665752

CAS No.: 477575-56-7

Cat. No.: B1684696

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Audience: Researchers, scientists, and drug development professionals.

Introduction

PHA-665752 is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase (RTK) with a K_i of 4 nM and an IC_{50} of 9 nM.[1][2][3] It demonstrates over 50-fold selectivity for c-Met compared to a wide range of other tyrosine and serine-threonine kinases. [2][3] The c-Met pathway is crucial in cell proliferation, motility, and survival; its dysregulation is implicated in various cancers.[4] Accurate and consistent preparation of **PHA-665752** stock solutions is fundamental for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the solubilization and storage of **PHA-665752** in Dimethyl Sulfoxide (DMSO).

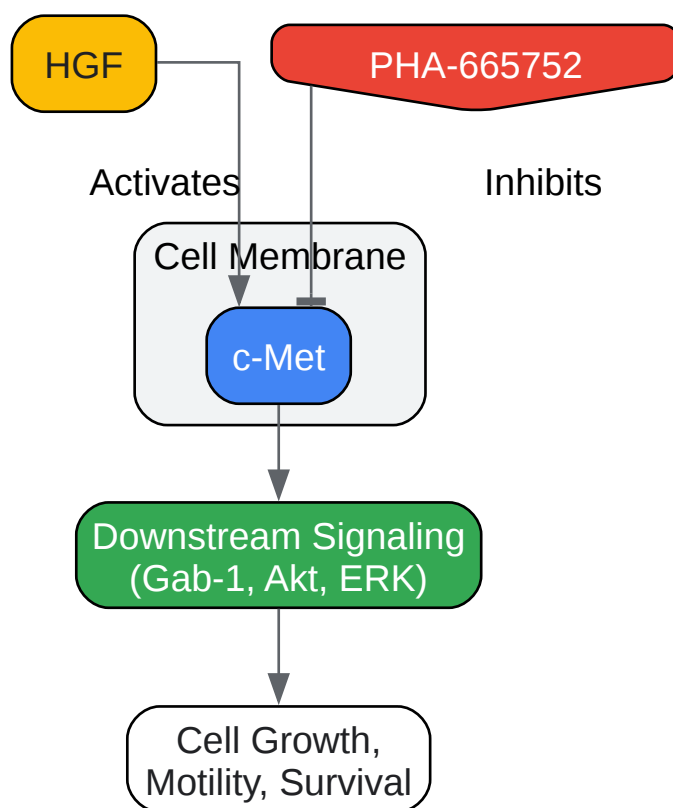
Compound Data and Solubility

Proper stock solution preparation begins with accurate compound information. The key properties of **PHA-665752** are summarized below.

Property	Value	Citation(s)
Molecular Formula	C ₃₂ H ₃₄ Cl ₂ N ₄ O ₄ S	[4][5][6]
Molecular Weight	641.61 g/mol	[1][4][5][7]
Appearance	Yellow to orange solid	[2][8]
Purity	≥98%	[5][6]
Solubility in DMSO	Soluble up to 100 mM. Also reported as ~128 mg/mL (199.49 mM).	[1][5][8]
Storage (Solid)	Store at -20°C for up to 3 years. Keep desiccated.	[1][9][10]
Storage (Solution)	Aliquot and store at -80°C for up to 1 year or -20°C for 1 month.	[1][9]

Mechanism of Action: c-Met Signaling Inhibition

PHA-665752 exerts its biological effect by inhibiting the autophosphorylation of the c-Met receptor, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This action blocks downstream signaling pathways, such as those involving Gab-1, ERK, and Akt, thereby inhibiting c-Met-dependent cell growth and motility.[1][2]



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Diagram of **PHA-665752** inhibiting the c-Met signaling pathway.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **PHA-665752** in DMSO.

Materials and Equipment

- **PHA-665752** powder
- Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)
- Calibrated analytical balance
- Sterile microcentrifuge tubes (e.g., 1.5 mL)
- Pipettes and sterile, low-retention pipette tips

- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Calculation for 10 mM Stock Solution

To prepare a 10 mM stock solution, the required mass of **PHA-665752** for a given volume of DMSO must be calculated.

Formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Final Volume (mL)} \times \text{Molecular Weight (g/mol)} / 1000$

Example Calculation for 1 mL of 10 mM Stock:

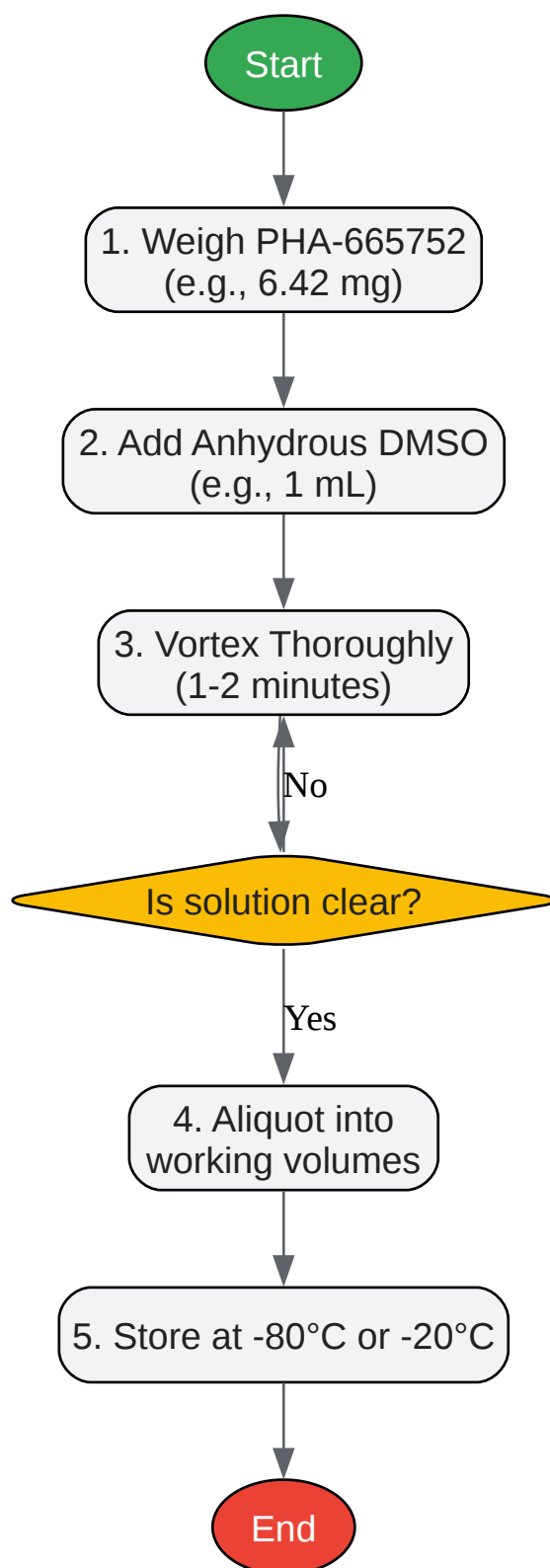
- $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 641.61 \text{ g/mol} / 1000$
- $\text{Mass (mg)} = 6.416 \text{ mg}$

Therefore, to make 1 mL of a 10 mM stock solution, 6.42 mg of **PHA-665752** is required.

Step-by-Step Procedure

- Preparation: Before starting, allow the vial of **PHA-665752** powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation. Ensure your workspace is clean.
- Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount (e.g., 6.42 mg) of **PHA-665752** powder directly into the tube.
- Solubilization: Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 6.42 mg) to the tube containing the powder. Use fresh DMSO from a recently opened bottle to avoid moisture, which can reduce solubility.^[1]
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but verify compound stability under these conditions.

- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use working aliquots (e.g., 10-20 μL) in sterile, clearly labeled microcentrifuge tubes.[\[1\]](#)[\[9\]](#)
- Storage: Store the aliquots protected from light at -80°C for long-term stability (up to one year) or at -20°C for shorter-term use (up to one month).[\[1\]](#)



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- To cite this document: BenchChem. [Application Note: Preparation of PHA-665752 Stock Solution in DMSO]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684696/docs#application-note-preparation-of-pha-665752-stock-solution-in-dmso\]](https://www.benchchem.com/product/b1684696/docs#application-note-preparation-of-pha-665752-stock-solution-in-dmso)

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